Tienocarbine

Beschreibung

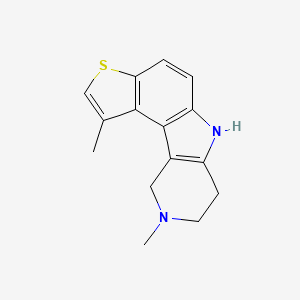

Structure

3D Structure

Eigenschaften

CAS-Nummer |

75458-65-0 |

|---|---|

Molekularformel |

C15H16N2S |

Molekulargewicht |

256.4 g/mol |

IUPAC-Name |

3,14-dimethyl-5-thia-10,14-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16)-pentaene |

InChI |

InChI=1S/C15H16N2S/c1-9-8-18-13-4-3-12-15(14(9)13)10-7-17(2)6-5-11(10)16-12/h3-4,8,16H,5-7H2,1-2H3 |

InChI-Schlüssel |

GMIILPOVBUNJBY-UHFFFAOYSA-N |

SMILES |

CC1=CSC2=C1C3=C(C=C2)NC4=C3CN(CC4)C |

Kanonische SMILES |

CC1=CSC2=C1C3=C(C=C2)NC4=C3CN(CC4)C |

Synonyme |

tienocarbin tienocarbine |

Herkunft des Produkts |

United States |

Chemical Synthesis and Analog Design of Tienocarbine

Prodrug Strategies for Tienocarbine

Prodrug strategies are employed to enhance the therapeutic utility of drug molecules by modifying their physicochemical and pharmacokinetic properties. For this compound, as with other pharmacologically active compounds, prodrug design aims to improve aspects such as solubility, permeability, stability, and targeted delivery, ultimately leading to more effective and potentially safer therapeutic outcomes. This section explores the theoretical underpinnings and practical chemical modification techniques involved in developing this compound prodrugs.

Theoretical Framework of Prodrug Design

The fundamental principle behind prodrug design is the creation of a temporary, inactive derivative of a parent drug that is converted back into the active form within the body through chemical or enzymatic processes ijrpr.comactamedicamarisiensis.roresearchgate.netorientjchem.org. This strategy is particularly valuable when the parent drug exhibits undesirable properties, such as poor aqueous solubility, low oral bioavailability, rapid metabolism, or significant toxicity actamedicamarisiensis.ronih.govnih.gov.

For this compound, a carbonic anhydrase inhibitor, prodrug design would theoretically focus on addressing potential limitations inherent to its structure or intended therapeutic application. Common theoretical considerations include:

Enhancing Solubility: If this compound exhibits low aqueous solubility, prodrugs can be designed by incorporating hydrophilic moieties, such as phosphates, amino acids, or polyethylene (B3416737) glycol (PEG) conjugates, to improve its solubility and facilitate formulation for various administration routes nih.govmdpi.com.

Improving Permeability: To enhance absorption across biological membranes, particularly the gastrointestinal tract or the blood-brain barrier, prodrugs can be designed to increase lipophilicity. This can be achieved by masking polar functional groups with lipophilic promoieties, such as esters or amides nih.govscirp.org.

Targeted Delivery: Prodrugs can be engineered to be activated specifically in certain tissues or cellular microenvironments (e.g., hypoxic tumor regions, lysosomes) by incorporating cleavable linkers sensitive to local conditions or specific enzymes mdpi.comresearchgate.netnih.govresearchgate.net. This localized activation can concentrate the active drug at the site of action, potentially reducing systemic exposure and off-target effects.

Masking Functional Groups: Functional groups on this compound that might be responsible for rapid metabolism, toxicity, or poor stability can be temporarily masked through chemical modification. These modifications are designed to be cleaved in vivo to release the active this compound ijrpr.comnih.govnih.gov.

The theoretical framework also involves understanding the desired release mechanism. Prodrugs can be designed for spontaneous chemical cleavage, enzymatic cleavage by endogenous enzymes (e.g., esterases, amidases, phosphatases), or cleavage triggered by specific physiological conditions like pH or redox potential ijrpr.comactamedicamarisiensis.ronih.gov. The choice of promoiety and linker is critical to ensure efficient conversion to the active drug at the intended site of action, with minimal premature release or degradation researchgate.netnih.gov.

Chemical Modification Techniques for Prodrug Development

The synthesis of prodrugs involves specific chemical transformations to attach promoieties to the parent drug molecule. These techniques are generally applicable to drugs possessing reactive functional groups, such as hydroxyl, carboxyl, amine, or thiol groups nih.gov. For this compound, the specific functional groups present would dictate the most suitable modification strategies. Common chemical modification techniques include:

Esterification: This is a widely used method for prodrug development, particularly for drugs containing hydroxyl or carboxyl groups ijrpr.commdpi.comscirp.orgnih.gov. Ester linkages can be formed by reacting the drug with carboxylic acids, alcohols, or their activated derivatives. Ester prodrugs often exhibit increased lipophilicity, which can enhance membrane permeability and oral absorption scirp.org. For example, esterification with simple alcohols or amino acids can yield prodrugs that are cleaved by esterases in the body to release the parent drug ijrpr.commdpi.comnih.gov.

Amidation: Similar to esterification, amidation is effective for drugs with carboxyl or amine functionalities ijrpr.commdpi.comnih.gov. Amide bonds can be formed by reacting a carboxylic acid group on the drug with an amine, or an amine group on the drug with a carboxylic acid. Amide prodrugs can offer improved stability compared to esters and can be cleaved by amidases ijrpr.commdpi.com.

Phosphorylation: The introduction of phosphate (B84403) groups can significantly increase the water solubility of a drug, making it suitable for parenteral administration ijrpr.commdpi.com. Phosphate prodrugs are typically cleaved by phosphatases to release the active drug.

Carbamate Formation: Carbamates can be formed by reacting hydroxyl or amine groups with isocyanates. These linkages can also serve as prodrug moieties, often offering different hydrolysis kinetics compared to esters or amides ijrpr.com.

Glycosylation: Attaching carbohydrate moieties can improve water solubility and potentially influence targeting, especially in cancer therapy nih.gov. Glycosidic linkages can be cleaved by glycosidases.

Research into prodrugs for carbonic anhydrase inhibitors, such as those targeting CA IX and XII, has explored various chemical strategies. For instance, glycoconjugate primary sulfonamides have been synthesized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, combining glycopyranosyl azides with ethynyl (B1212043) benzene (B151609) sulfonamides nih.gov. Other approaches involve creating hypoxia-activated prodrugs (HAPs) by incorporating bio-reducible moieties into benzenesulfonamide (B165840) structures, designed to release the active carbonic anhydrase inhibitor under the hypoxic conditions prevalent in tumors mdpi.comresearchgate.net.

While specific synthesis yields and detailed characterization data for this compound prodrugs were not detailed in the reviewed literature, general research in prodrug synthesis often reports yields ranging from moderate to high, depending on the complexity of the reaction and the chosen protecting groups or promoieties nih.govmdpi.comijpsr.comscielo.br. For example, in the synthesis of mutual ester prodrugs of NSAIDs, coupling agents like EDAC were found to be effective, with structures confirmed by various spectroscopic methods (UV, FT-IR, NMR, MS) ijpsr.com. Similarly, the synthesis of ester and amide prodrugs of valproic acid (VPA) involved amino acid promoieties, with the resulting prodrugs showing altered pharmacokinetic profiles researchgate.net.

Table 1: General Prodrug Modification Strategies and Their Rationale

| Modification Type | Targeted Functional Group(s) | Rationale for Use | Example Promoieties/Linkers (General) |

| Esterification | Hydroxyl (-OH), Carboxyl (-COOH) | Increase lipophilicity, enhance membrane permeability | Aliphatic alcohols, amino acids, fatty acids |

| Amidation | Carboxyl (-COOH), Amine (-NH2) | Improve stability, alter pharmacokinetic properties | Amino acids, peptides |

| Phosphorylation | Hydroxyl (-OH) | Increase water solubility, facilitate parenteral delivery | Phosphate groups |

| Carbamate Formation | Hydroxyl (-OH), Amine (-NH2) | Mask functional groups, modulate release kinetics | Isocyanates |

| Glycosylation | Hydroxyl (-OH), Amine (-NH2) | Enhance water solubility, potential for targeting | Carbohydrate moieties |

Table 2: Examples of Prodrug Activation Mechanisms

| Activation Mechanism | Triggering Condition/Agent | Resulting Linkage Cleavage |

| Enzymatic | Esterases, Amidases, Phosphatases, Glycosidases | Ester, Amide, Phosphate, Glycosidic bonds |

| Chemical | pH (acidic/alkaline), Redox potential | Various labile bonds (e.g., acetals, nitroaromatics) |

| Spontaneous | Intrinsic chemical lability | Hydrolysis of specific linkages |

Compound List:

this compound

Geraniol (Ger)

Ferulic Acid (Fer)

Flurbiprofen (FB)

Valproic Acid (VPA)

Sunitinib

Pyrazinoic acid (POA)

Acetanilide

Acetaminophen

Methenamine

Azidothymidine (AZT)

Tenofovir

Sofosbuvir

Acyclovir

Ibuprofen

Penicillin G

Gambogic acid

Oridonin

Salicylic acid

Naproxen

PC190723

Taxoids

Molecular and Cellular Pharmacodynamics of Tienocarbine

Mechanism of Action at Molecular Level

The study of receptor binding kinetics and thermodynamics provides a detailed understanding of the interaction between a ligand, such as Tienocarbine, and its biological target. These parameters are crucial for elucidating the duration and nature of the pharmacological effect at a molecular level.

The association rate constant (k"on") quantifies the speed at which a ligand binds to its receptor, while the dissociation rate constant (k"off") measures the rate at which the ligand-receptor complex separates. A high k"on" value indicates rapid binding, whereas a low k"off" value suggests a stable and prolonged interaction. The residence time of a drug at its receptor is inversely related to the k"off" and can be a significant determinant of its duration of action.

Specific experimental values for the association (k"on") and dissociation (k"off") rates for this compound at its receptor targets are not detailed in the available scientific literature. Determination of these values would require specialized kinetic binding assays.

The equilibrium dissociation constant (K"d") is a measure of the affinity of a ligand for its receptor. It is defined as the concentration of ligand at which 50% of the receptors are occupied at equilibrium. The K"d" is calculated from the ratio of the dissociation and association rates (k"off"/k"on"). A lower K"d" value corresponds to a higher binding affinity. While related metrics like IC"50" (half maximal inhibitory concentration) or K"i" (inhibition constant) are often used to express affinity, the K"d" provides a direct measure of the ligand-receptor interaction.

Quantitative data specifying the equilibrium dissociation constant (K"d") for this compound binding to specific receptor subtypes is not presently available in the reviewed literature. Such data would typically be generated through radioligand binding assays.

Ligand-receptor interaction modeling uses computational methods to simulate and predict the binding pose and interactions between a ligand and its receptor at an atomic level. These models can identify key amino acid residues involved in the binding and help in understanding the structural basis for affinity and selectivity. Techniques such as molecular docking and molecular dynamics simulations are employed to visualize how compounds like this compound fit into the binding pocket of their target proteins.

Specific molecular models detailing the binding of this compound to its receptor targets have not been published. Developing such models would depend on high-resolution crystal structures of the target receptor, which would allow for computational docking studies to predict the precise nature of the interaction.

Research indicates that this compound acts as a potent and specific agonist for dopamine (B1211576) receptors. Its mechanism involves direct interaction with these receptors, as demonstrated by its ability to displace specific radioligands used to label dopamine receptors in binding assays. Specifically, this compound has been shown to displace [³H]dopamine and [³H]spiperone, which are standard ligands used in the characterization of dopamine receptor binding sites. This displacement activity confirms that this compound binds to dopamine receptors and is consistent with its classification as a direct dopamine agonist.

Target Identification and Characterization

Serotonergic System Interactions

There is no available research detailing the affinity or efficacy of this compound at various serotonin (B10506) (5-HT) receptor subtypes. Consequently, its potential role as an agonist, antagonist, or modulator within the serotonergic system remains uncharacterized.

Other Neurotransmitter Systems and Receptor Subtypes

No binding profile data for this compound at other major neurotransmitter receptors—such as dopamine, norepinephrine (B1679862), acetylcholine, GABA, or glutamate (B1630785) receptors—could be located. Therefore, its selectivity and potential effects on other neurotransmitter systems are unknown.

Enzyme Modulation and Inhibition Mechanisms

Specific Enzyme Targets

There are no published studies identifying specific enzymes that are either inhibited or modulated by this compound. Its impact on key enzyme families, such as cytochrome P450, monoamine oxidase, or others involved in cellular signaling and metabolism, has not been documented.

Allosteric Modulation Studies

No research is available to suggest that this compound acts as an allosteric modulator at any receptor or enzyme. Studies that would investigate its ability to bind to a site distinct from the primary active site to modulate the activity of the target protein are absent from the scientific literature.

Intracellular Signaling Cascades Affected by this compound

G-Protein Coupled Receptor (GPCR) Signaling Pathways

Given the lack of information on this compound's interaction with any GPCRs, its influence on downstream intracellular signaling cascades remains entirely speculative. There is no data to suggest its involvement in the modulation of key signaling molecules such as cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), or diacylglycerol (DAG), which are hallmarks of GPCR activation.

Preclinical Pharmacological Investigations of Tienocarbine

In Vitro Research Methodologies

In vitro methodologies are foundational in preclinical drug discovery, providing controlled environments to assess a compound's direct interaction with biological targets and its biochemical profile.

Cell Culture Models for Receptor Binding and Functional Assays

Cell culture models serve as essential tools for evaluating how potential drug candidates interact with specific cellular targets, such as receptors. These models allow for the study of receptor binding affinity and the subsequent functional consequences of this binding. Tienocarbine has been shown to displace radioligands like ³H-dopamine (³H-DA) and ³H-spiperone from their specific binding sites in brain tissue nih.gov. This displacement activity suggests that this compound interacts with dopamine (B1211576) receptors, a mechanism that can be further investigated using cell lines engineered to express specific dopamine receptor subtypes. Such assays are critical for characterizing the compound's potential agonistic or antagonistic properties by measuring its ability to compete with known ligands for receptor occupancy and to modulate downstream signaling pathways.

Tissue Slice and Organ Bath Preparations

Isolated tissue preparations, such as tissue slices and organ bath setups, are employed to study the physiological and pharmacological responses of specific tissues in vitro. These methods allow for the direct assessment of a compound's effect on tissue function, independent of systemic influences. While specific studies using this compound in these preparations were not detailed in the provided literature, these techniques are standard for investigating the contractility of smooth muscle tissues, neurotransmitter release, and the function of receptor systems within isolated tissues. Such preparations, often derived from rodent tissues, can reveal a compound's direct impact on tissue physiology, contributing to the understanding of its broader pharmacological profile upenn.edugoogleapis.comprecisionary.comrevvity.com.

Radioligand Binding Studies

Radioligand binding studies are a cornerstone technique for characterizing the affinity and selectivity of drug candidates for their target receptors. These studies involve using radioactively labeled ligands to quantify the binding of a test compound to receptor sites. This compound has demonstrated the ability to displace ³H-dopamine (³H-DA) and ³H-spiperone from their specific binding sites in calf brain nucleus caudatus nih.gov. This displacement activity indicates that this compound interacts with dopamine-related binding sites. Such assays can determine binding affinity (e.g., Ki values) and provide insights into whether the compound acts as an agonist or antagonist by analyzing competition curves with known receptor ligands researchgate.netgoogle.comnumberanalytics.comcreative-biolabs.comlabome.com.

Biochemical Assays for Enzyme Activity and Metabolite Analysis

Biochemical assays are vital for understanding a compound's metabolic fate and its impact on enzymatic pathways. These assays can quantify enzyme activity, identify metabolites, and assess drug metabolism and pharmacokinetic (DMPK) properties. Preclinical studies have indicated that this compound is intensively metabolized in rats, with the N-desmethyl derivative being identified, alongside other as-yet-unidentified metabolites. Neither the unchanged substance nor its metabolites were found in urine or feces, suggesting extensive hepatic metabolism researchgate.net. Assays measuring the activity of enzymes involved in dopamine metabolism, such as those affecting dopamine turnover, are crucial for understanding this compound's observed effects on dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) levels nih.govsigmaaldrich.comamsbio.comthermofisher.com.

In Vivo Preclinical Model Systems

In vivo studies in animal models are critical for evaluating a compound's efficacy, safety, and pharmacokinetic profile within a complex biological system that closely mimics human physiology.

Rodent Models of Neurological Systems

Rodent models, particularly rats and mice, are extensively utilized in preclinical neuroscience research due to their well-characterized nervous systems and genetic tractability, allowing for the study of neurological disorders and the effects of CNS-acting drugs googleapis.comresearchgate.netfrontiersin.orgdmt.dkmit.edustanford.edufrontiersin.orgnih.gov. Investigations in rats have shown that this compound, administered orally at 10 mg/kg, significantly reduces dopamine (DA) turnover, as evidenced by lower levels of dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the striata. This effect on dopamine turnover was observed to be sustained even after 28 days of daily application, without influencing serotonin (B10506) (5-HT) turnover nih.gov.

Pharmacokinetic studies in rats have characterized this compound's absorption and distribution. Following a single oral or intravenous dose, the compound is absorbed and distributed rapidly. The beta-phase half-life was reported as 1.9 hours for intravenous administration and 2.2 hours for oral administration. The volume of distribution (Vd) was approximately 6.1 L/kg intravenously and 6.4 L/kg orally, with an oral bioavailability of around 50% researchgate.net. After repeated daily dosing for 28 days (2.5 mg/kg/day), this compound was detected in all investigated organs, with its N-desmethyl derivative also found in the lung and kidneys. Importantly, three days after the cessation of repeated dosing, the compound was no longer detectable in any organ researchgate.net. The brain/blood ratio was approximately 31 after both single and repeated doses, suggesting a favorable distribution into the central nervous system researchgate.net.

Non-Rodent Animal Models (if applicable)

While specific preclinical studies detailing this compound's evaluation in non-rodent animal models were not identified within the scope of the provided research, the broader context of pharmaceutical development highlights the importance of such models. Regulatory guidelines and scientific best practices often necessitate the use of non-rodent species, such as dogs, minipigs, rabbits, or non-human primates, in addition to rodent models. This approach is employed to enhance the translational relevance of preclinical findings, as non-rodent species may exhibit different metabolic profiles, physiological responses, or target expressions that more closely mimic human physiology. Such comparative studies are vital for a comprehensive safety and efficacy assessment before human administration.

Methodologies for Pharmacodynamic Endpoints Assessment in Preclinical Models

Pharmacodynamic (PD) studies aim to elucidate the biochemical and physiological effects of a drug on the body. Various methodologies are utilized in preclinical settings to quantify these effects, providing insights into a compound's mechanism of action and its dose-response relationship.

Neurochemical turnover studies are employed to assess the dynamic changes in neurotransmitter synthesis, release, and metabolism within the brain. These studies provide critical information regarding the impact of a compound on dopaminergic and serotonergic systems, among others.

In preclinical investigations, this compound was observed to influence dopaminergic pathways in rodent models. Specifically, studies demonstrated that this compound administration led to a reduction in the levels of dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the striata of rats. These metabolites are key indicators of dopamine turnover. The observed decrease in DOPAC and HVA suggests a reduced turnover rate of dopamine. This effect was noted to persist even after prolonged daily application, indicating a sustained impact on the dopaminergic system. Concurrently, this compound did not appear to significantly alter serotonin turnover in these models.

| Neurochemical Endpoint | Animal Model | Observed Effect of this compound |

| Dopamine Turnover | Rat | Reduced (decreased DOPAC, HVA) |

| Serotonin Turnover | Rat | Not influenced |

Receptor occupancy (RO) studies are essential for determining the extent to which a drug binds to its intended molecular targets, such as receptors or transporters. This information is critical for understanding a compound's efficacy and for establishing appropriate dosing strategies. Methodologies for assessing RO often involve radioligand binding assays or imaging techniques.

Preclinical research indicated that this compound exhibits interactions with neurotransmitter binding sites. In studies utilizing calf brain tissue, this compound was found to displace radiolabeled dopamine (³H-DA) and spiperone (B1681076) (³H-spiperone) from their specific binding sites within the caudate nucleus. This displacement activity suggests that this compound interacts with dopamine receptors, potentially modulating dopaminergic neurotransmission. Such findings are foundational for characterizing the compound's pharmacological profile and its potential as a modulator of dopamine-related pathways.

While specific electrophysiological studies directly investigating this compound were not detailed in the provided results, these techniques are broadly applied in preclinical neuroscience research. Methods such as electroencephalography (EEG) and evoked potential recordings are commonly used to evaluate the effects of central nervous system (CNS)-acting compounds. Pharmaco-EEG studies, for instance, can monitor changes in brain wave patterns in response to drug administration, offering insights into the drug's impact on neural circuits. Similarly, evoked potential measurements can assess the functional integrity of specific neural pathways. These electrophysiological readouts serve as objective markers of a drug's pharmacodynamic effects on brain function.

Preclinical Pharmacokinetic (ADME) Research

Preclinical pharmacokinetic (PK) research focuses on understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. This ADME profile is critical for determining appropriate dosing regimens, predicting drug exposure levels, and identifying potential drug-drug interactions or accumulation.

Absorption and Distribution Studies in Animal Models

Studies in animal models, particularly rodents, have provided initial insights into the absorption and distribution characteristics of this compound.

Absorption: Following oral administration in rats, this compound demonstrated a moderate oral bioavailability, estimated to be approximately 50%. This indicates that a significant portion of the orally administered dose is absorbed into the systemic circulation.

Distribution: this compound exhibited rapid absorption and distribution in rats after both oral and intravenous administration. The terminal elimination half-life (beta-phase) was measured at approximately 1.9 hours following intravenous administration and 2.2 hours following oral administration. The volume of distribution (Vd) was found to be around 6.1 to 6.4 L/kg. A notable finding regarding this compound's distribution was its ability to cross the blood-brain barrier effectively. The quotient of drug concentration in the brain relative to that in the blood was approximately 31, observed consistently after both single and repeated dosing. This high brain-to-blood ratio suggests substantial distribution into the central nervous system.

After 28 days of daily administration at a dose of 2.5 mg/kg/day, this compound was detected in all investigated organs. The N-desmethyl derivative of this compound was also identified in the lung and kidneys. Importantly, three days following the cessation of repeated dosing, this compound was no longer detectable in any organ, suggesting limited potential for long-term accumulation under these conditions.

| Parameter | Animal Model | Value (Approximate) | Notes |

| Oral Bioavailability | Rat | 50% | |

| Half-life (β-phase, IV) | Rat | 1.9 hours | |

| Half-life (β-phase, PO) | Rat | 2.2 hours | |

| Volume of Distribution (Vd) | Rat | 6.1-6.4 L/kg | |

| Brain/Blood Quotient | Rat | ~31 | Observed after single and repeated doses; indicates CNS penetration |

Metabolism and Excretion: this compound undergoes intensive metabolism in rats. Unchanged this compound was not detected in either urine or feces, indicating significant biotransformation. Besides the N-desmethyl derivative, several other, as yet unidentified, metabolites were also identified.

Compound List:

this compound

Dopamine (DA)

Serotonin (5-HT)

DOPAC (3,4-Dihydroxyphenylacetic acid)

HVA (Homovanillic acid)

³H-DA (Tritiated Dopamine)

³H-spiperone (Tritiated Spiperone)

N-desmethyl derivative (of this compound)

Metabolism Pathways and Metabolite Profiling

Preclinical investigations in rats have indicated that this compound undergoes significant metabolic transformation within the body. The compound is described as being "intensively metabolised" in rats nih.gov. A primary metabolic pathway identified is N-demethylation, leading to the formation of the N-desmethyl derivative of this compound nih.gov. Following repeated dosing for 28 days at 2.5 mg/kg/day, this N-desmethyl metabolite was detected in several organs, including the lung and kidneys nih.gov. Beyond the N-desmethyl derivative, the studies also reported the presence of "several as yet not identified metabolites," suggesting a complex metabolic profile for this compound in preclinical models nih.gov.

Metabolite Profile in Preclinical Studies

| Metabolite Type | Identified in Preclinical Systems (Rats) | Notes |

| This compound (Parent) | Yes | Detected in various organs after dosing. |

| N-desmethyl derivative | Yes | Found in lung and kidneys after 28 days. |

| Unidentified metabolites | Yes | Several other metabolites were observed. |

Excretion Mechanisms in Preclinical Systems

Studies conducted in rats have provided insights into the excretion mechanisms of this compound. Following administration, this compound was found to be extensively metabolized, with no detectable amounts of the unchanged parent compound present in either urine or feces nih.gov. This observation strongly suggests that metabolism is the predominant route for the elimination of this compound from the body in preclinical systems, with metabolites being excreted rather than the parent drug itself nih.gov. The precise routes and forms of excretion for the identified metabolites have not been fully elucidated in the available preclinical data.

Compound Name List:

this compound

Advanced Research Techniques and Theoretical Approaches

Systems Biology and Network Pharmacology Perspectives

Elucidating Complex Biological Networks

Understanding how a compound like Tienocarbine exerts its effects within a biological system requires mapping its interactions across various cellular components, forming complex biological networks. These networks, which can include protein-protein interactions, gene regulatory pathways, and metabolic circuits, are crucial for comprehending cellular function and dysregulation. Advanced research techniques are employed to reconstruct and analyze these intricate webs of molecular interactions.

Network Reconstruction and Analysis: The foundation of biological network analysis lies in identifying the nodes (e.g., proteins, genes, metabolites) and edges (interactions) that constitute these networks. High-throughput experimental techniques are pivotal in generating the data required for network reconstruction. These methods, such as mass spectrometry (MS), yeast two-hybrid (Y2H) assays, and co-immunoprecipitation (Co-IP), allow for the direct identification of molecular interactions cd-genomics.commdpi.com. While these techniques provide high-confidence data, they can be resource-intensive mdpi.com.

Table 1: Common Techniques for Biological Network Elucidation in Drug Research

| Technique | Primary Application | Notes |

| Mass Spectrometry (MS) | Protein identification, complex analysis | Used in affinity purification coupled with MS (AP-MS) to identify interacting partners. |

| Yeast Two-Hybrid (Y2H) | Protein-protein interaction mapping | A genetic method to detect binary protein-protein interactions. |

| Co-immunoprecipitation (Co-IP) | Identifying protein complexes and interactions | Detects protein-protein interactions in a cellular context. |

| FRET (Förster Resonance Energy Transfer) | Studying molecular interactions in situ | Measures proximity and interaction between molecules labeled with fluorescent donors and acceptors. |

| Computational Network Inference | Building regulatory networks, predicting interactions | Utilizes algorithms to infer network structures from diverse data sources (e.g., gene expression). |

| Single-cell Omics | Cell-type-specific network analysis | Enables the elucidation of cellular lineage and gene regulatory mechanisms in heterogeneous tissues. |

Polypharmacology of this compound and its Analogs

Polypharmacology refers to the phenomenon where a single drug molecule interacts with multiple biological targets, leading to a complex pharmacological profile. Research into this compound has revealed characteristics consistent with polypharmacology, particularly within the dopaminergic system.

This compound's Interaction Profile: Biochemical studies indicate that this compound (1,9-dimethyl-7,8,9,10-tetrahydrothieno[3,2-e]pyrido[4,3-b]indole lactate) influences dopamine (B1211576) (DA) turnover in the striata of rats. Specifically, oral administration of this compound at a dose of 10 mg/kg lowered levels of dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), which are metabolites of dopamine, without affecting other biogenic amines. This reduction in dopamine turnover suggests an impact on dopaminergic neurotransmission nih.gov.

Further evidence for its interaction with the dopaminergic system comes from its ability to displace radiolabeled dopamine (³H-DA) and spiperone (B1681076) from their specific binding sites in the caudate nucleus of calf brain nih.gov. This displacement activity points to this compound's engagement with dopamine receptors or related binding proteins.

Mixed Dopamine Agonist-Antagonist Properties: Crucially, research has shown that structural variations within the this compound class of compounds can lead to a predominance of either dopaminergic agonistic or antagonistic properties. Compounds that lower dopamine turnover are often considered to have dopaminergic agonistic effects, while those that increase turnover may exhibit antagonistic properties. This compound and its related compounds are therefore considered "mixed dopamine agonists-antagonists" nih.gov. This classification highlights the compound's ability to modulate multiple aspects of dopamine signaling, a hallmark of polypharmacology.

Future Directions and Emerging Research Avenues for Tienocarbine

Exploration of Novel Molecular Targets

Future research into Tienocarbine is poised to expand beyond its currently understood mechanisms, exploring a wider array of molecular targets to unlock its full therapeutic potential. Initial studies have characterized this compound as a mixed dopamine (B1211576) agonist-antagonist, demonstrating its ability to displace ³H-dopamine and ³H-spiperone from their binding sites in the brain. nih.gov This dual activity suggests a complex interaction with the dopaminergic system, and structural variations of the molecule can shift its properties towards being predominantly agonistic or antagonistic. nih.gov

The exploration of novel molecular targets will likely involve investigating this compound's and its analogs' interactions with other neurotransmitter systems. Research into structurally related compounds, such as dibenzothiazepine derivatives, has shown that modifications to the core structure can yield compounds with multifunctional activity, targeting serotonin (B10506) (hSERT), norepinephrine (B1679862) (hNET), and dopamine (hDAT) transporters, as well as opioid receptors. nih.gov This provides a strong rationale for future studies to systematically evaluate this compound and newly synthesized derivatives against a broad panel of receptors and transporters. The goal would be to identify novel activities that could lead to new therapeutic applications or to design molecules with enhanced selectivity and efficacy for specific targets. For instance, the development of a fluorinated derivative of this compound was an attempt to prevent metabolic hydroxylation, highlighting the potential for creating analogs with improved pharmacokinetic profiles. ethernet.edu.et

Furthermore, the concept of targeting receptor subtypes is a promising avenue. The dopamine system consists of five receptor subtypes (D1-D5), and understanding how this compound interacts with each of these could reveal more about its specific effects. Similarly, investigating its potential activity at other G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmission could uncover previously unknown mechanisms of action. This broader screening approach could identify novel targets and pave the way for the development of next-generation compounds with unique pharmacological profiles.

Development of Advanced In Vitro and In Vivo Models

To gain a deeper and more accurate understanding of this compound's pharmacological effects, future research will necessitate the use of more sophisticated preclinical models. While traditional models have been valuable, advanced in vitro and in vivo systems that more closely mimic human physiology are crucial for improving the translatability of research findings. lek.com

The development of advanced in vitro models offers a significant opportunity to study this compound's effects with greater precision. This includes the use of three-dimensional (3D) cell cultures, such as brain organoids or spheroids, which can replicate the complex cellular architecture and connectivity of the nervous system more effectively than conventional 2D cell cultures. nih.gov These models would allow for a more detailed investigation of how this compound influences neuronal networks, synaptic plasticity, and cell signaling pathways in a more physiologically relevant context. Furthermore, organ-on-a-chip technologies could be employed to create microfluidic devices that simulate the blood-brain barrier, enabling more accurate studies of this compound's ability to penetrate the central nervous system and its subsequent effects on neural tissues.

In the realm of in vivo research, the development and use of more refined animal models will be critical. This could involve the use of transgenic animals that express specific human receptors or that have genetic modifications relevant to particular neurological or psychiatric disorders. Such models would provide a more accurate platform for assessing the therapeutic potential of this compound and its derivatives. Additionally, advanced neuroimaging techniques, such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI), can be used in these animal models to visualize and quantify the effects of this compound on brain activity and receptor occupancy in real-time. The use of such advanced models, as seen in the study of other compounds where they confirmed selective α-adrenoceptor antagonism, will be instrumental in elucidating the precise mechanisms of action of this compound. ethernet.edu.et

Integration of Artificial Intelligence and Machine Learning in this compound Research

One of the key applications of AI and ML in this compound research will be in the design and optimization of novel derivatives. mdpi.com By analyzing the structure-activity relationships of existing this compound analogs, machine learning models can be trained to predict the pharmacological properties of new, virtual compounds. nih.gov This can help to prioritize the synthesis of molecules with the most promising characteristics, such as enhanced target affinity, improved selectivity, or better pharmacokinetic profiles, thereby accelerating the drug discovery process.

Furthermore, AI and ML can be used to analyze data from high-throughput screening assays, genomic and proteomic studies, and clinical trials. nih.gov For instance, machine learning algorithms could be used to identify novel biomarkers that predict a patient's response to this compound, which would be a significant step towards personalized medicine. These technologies can also help to build more predictive models of this compound's effects by integrating data from various sources, including in vitro assays, animal studies, and human clinical data. nih.govnih.gov By leveraging the power of AI and ML, researchers can gain a more comprehensive understanding of this compound's mechanisms of action and identify new therapeutic opportunities with greater speed and efficiency. google.com

Conceptual Contributions to Neuropharmacological Theory

Research into this compound and its unique properties has the potential to make significant conceptual contributions to our understanding of neuropharmacology. The characterization of this compound as a mixed dopamine agonist-antagonist challenges the traditional, binary view of drugs as being either pure agonists or antagonists. nih.gov This dual activity highlights the complexity of receptor signaling and the concept of functional selectivity, where a single compound can produce a range of effects depending on the specific receptor subtype it interacts with and the downstream signaling pathways it activates.

The study of this compound and its analogs can provide valuable insights into the modulation of the dopamine system, which is implicated in a wide range of neurological and psychiatric disorders. By investigating how subtle structural modifications can shift the balance between agonistic and antagonistic activity, researchers can gain a more nuanced understanding of how to fine-tune drug effects to achieve specific therapeutic outcomes. nih.gov This could lead to the development of a new class of "biased agonists" or "partial agonists" that selectively activate beneficial signaling pathways while avoiding those that cause adverse effects.

Moreover, the exploration of this compound's potential effects on multiple neurotransmitter systems contributes to the growing recognition of the importance of polypharmacology in treating complex brain disorders. The idea that a single drug can modulate multiple targets to produce a synergistic therapeutic effect is gaining traction, and this compound could serve as a valuable tool for exploring this concept. Ultimately, a deeper understanding of this compound's complex pharmacology will not only advance the development of this specific compound but will also enrich our fundamental knowledge of neurotransmitter systems and the principles of drug action in the central nervous system.

Q & A

Q. What are the standard protocols for synthesizing Tienocarbine, and how can researchers ensure reproducibility?

Methodological Answer:

- Synthesis protocols should include detailed reaction conditions (temperature, solvent, catalyst), purification steps (e.g., column chromatography), and characterization data (NMR, HPLC purity ≥95%).

- To ensure reproducibility, adhere to guidelines for experimental reporting: include control experiments, reagent purity, and batch-specific variations .

- Cross-validate results with independent replicates and compare against published synthetic routes (e.g., via SciFinder or Reaxys) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- Use NMR spectroscopy (¹H/¹³C, 2D-COSY/HSQC) for structural elucidation and HPLC-MS for purity assessment.

- For stability studies, employ accelerated degradation tests under varied pH, temperature, and light conditions, followed by LC-MS analysis .

- Reference spectral libraries (e.g., SDBS) and validate against synthesized standards .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

Methodological Answer:

- Define dose-response curves using cell-based assays (e.g., IC₅₀ determination in cancer cell lines) with appropriate controls (vehicle, positive/negative controls).

- Use time-resolved assays to assess kinetic effects and validate findings with orthogonal methods (e.g., Western blot for target protein inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological data (e.g., varying potency across studies)?

Methodological Answer:

- Conduct systematic reviews to identify confounding variables (e.g., cell line heterogeneity, assay conditions).

- Perform meta-analyses using standardized effect-size metrics (e.g., Hedge’s g) and subgroup analyses to isolate contributing factors (e.g., solvent used, exposure time) .

- Validate hypotheses with dose-range experiments and cross-lab collaborations to eliminate methodological bias .

Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

- Use structure-activity relationship (SAR) studies to modify functional groups for improved solubility/bioavailability.

- Employ in silico ADMET prediction tools (e.g., SwissADME) to prioritize derivatives, followed by microsomal stability assays and plasma protein binding studies .

- Iterate designs using DoE (Design of Experiments) to balance lipophilicity and metabolic stability .

Q. How can mechanistic studies elucidate this compound’s mode of action at the molecular level?

Methodological Answer:

- Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate target binding affinity.

- Use CRISPR-Cas9 knockout models to confirm target specificity and transcriptomic profiling (RNA-seq) to identify downstream pathways .

- Address false positives via counter-screening against unrelated targets .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent toxicity data?

Methodological Answer:

- Apply non-linear regression models (e.g., log-logistic curves) for EC₅₀/LC₅₀ calculations.

- Use ANOVA with post-hoc tests (Tukey’s HSD) to compare toxicity across concentrations and Kaplan-Meier survival analysis for longitudinal in vivo studies .

Data Validation and Reproducibility

Q. What criteria establish this compound’s identity and purity in compliance with journal standards?

Methodological Answer:

- Provide full spectroscopic data (NMR, IR, HRMS) and chromatograms (HPLC/GC) with baseline resolution.

- For new derivatives, include elemental analysis and X-ray crystallography (if applicable) .

Q. How can researchers ensure their this compound studies meet ethical and reproducibility guidelines?

Methodological Answer:

- Follow ARRIVE 2.0 guidelines for animal studies and FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Publish raw datasets (e.g., via Zenodo) and detailed protocols (e.g., Protocols.io ) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.